molecular formula C22H26BrNO B1209743 N-4-Phenylphenacylheliotridanium CAS No. 72586-42-6

N-4-Phenylphenacylheliotridanium

Cat. No.: B1209743
CAS No.: 72586-42-6
M. Wt: 400.4 g/mol
InChI Key: IIYGYAUXNKVHLM-UHFFFAOYSA-M
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Description

N-4-Phenylphenacylheliotridanium is a quaternary ammonium compound characterized by a heliotridanium core substituted with a phenylphenacyl group. Such compounds are often explored for applications in polymer chemistry, catalysis, or pharmaceutical intermediates due to their electronic and steric properties .

Properties

CAS No.

72586-42-6

Molecular Formula

C22H26BrNO

Molecular Weight

400.4 g/mol

IUPAC Name

2-(1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-4-yl)-1-(4-phenylphenyl)ethanone;bromide

InChI

InChI=1S/C22H26NO.BrH/c1-17-13-15-23(14-5-8-21(17)23)16-22(24)20-11-9-19(10-12-20)18-6-3-2-4-7-18;/h2-4,6-7,9-12,17,21H,5,8,13-16H2,1H3;1H/q+1;/p-1

InChI Key

IIYGYAUXNKVHLM-UHFFFAOYSA-M

SMILES

CC1CC[N+]2(C1CCC2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

CC1CC[N+]2(C1CCC2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.[Br-]

Synonyms

N-4-phenylphenacylheliotridanium

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct information on N-4-Phenylphenacylheliotridanium. However, comparisons can be inferred from structurally related compounds:

2.1 Structural Analogues
Compound Name Core Structure Key Functional Groups Applications/Properties References
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl, carbonyl Polyimide monomer synthesis
N,N,2,4,6-Pentamethylanilinium Anilinium salt Methyl groups, PF₆⁻ counterion Ionic liquid precursor
This compound Heliotridanium (hypothetical) Phenylphenacyl, quaternary ammonium Not specified in evidence N/A
  • 3-Chloro-N-phenyl-phthalimide : Shares a phenyl-substituted heterocyclic core but lacks the ammonium moiety. Its chlorine substituent enhances reactivity in polymerization, unlike heliotridanium derivatives, which may prioritize cationic properties .
  • N,N,2,4,6-Pentamethylanilinium : As a quaternary ammonium salt, it highlights the role of counterions (e.g., PF₆⁻) in stabilizing charges, a feature critical for ionic liquids or catalysts. This compound’s bulkier substituents might reduce solubility compared to this compound .
2.2 Physicochemical Properties

Data from (bond lengths and angles in anilinium salts) suggest that steric hindrance from substituents (e.g., methyl or phenyl groups) influences molecular stability. For example:

  • C–N bond angles in N,N,2,4,6-Pentamethylanilinium range from 115.4° to 116.1°, indicating slight distortion due to methyl groups .
  • By contrast, phthalimide derivatives () exhibit rigid planar structures ideal for polymer backbone integration .

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